(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid
Description
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid is a carbazole-based self-assembled monolayer (SAM) material widely employed as a hole-transporting layer (HTL) in inverted perovskite solar cells (PSCs) and optoelectronic devices. Its molecular structure consists of a carbazole core substituted with methoxy (-OCH₃) groups at the 3,6-positions, an ethyl linker, and a terminal phosphonic acid (-PO₃H₂) anchoring group . The methoxy groups enhance electron-donating properties, while the phosphonic acid group enables strong binding to metal oxide substrates (e.g., indium tin oxide, ITO) through covalent interactions . This compound has demonstrated exceptional performance in improving device efficiency, stability, and interfacial charge transport in PSCs, achieving power conversion efficiencies (PCEs) exceeding 22% in single-junction devices and contributing to tandem solar cells with PCEs over 29% .
Structure
3D Structure
Properties
IUPAC Name |
2-(3,6-dimethoxycarbazol-9-yl)ethylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18NO5P/c1-21-11-3-5-15-13(9-11)14-10-12(22-2)4-6-16(14)17(15)7-8-23(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOYECJFQJFYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)CCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377770-18-6 | |
| Record name | MeO-2PACz | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxycarbazole.
Alkylation: The carbazole is alkylated using an appropriate alkylating agent, such as 2-bromoethylphosphonic acid, under basic conditions to introduce the ethylphosphonic acid group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the carbazole core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbazole derivatives, while substitution reactions can introduce various functional groups onto the phosphonic acid moiety.
Scientific Research Applications
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which (2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other electrophilic centers, facilitating various chemical transformations. The carbazole core can engage in π-π interactions and electron transfer processes, contributing to its reactivity and functionality in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a family of carbazole-phosphonic acid derivatives optimized for SAM-based HTLs. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Differences
Electronic and Device Performance
Key Research Findings
Methoxy Substituents : The 3,6-methoxy groups in this compound elevate its HOMO level (-5.4 eV) closer to the perovskite valence band, improving hole extraction compared to 2PACz (-5.6 eV) .
Anchoring Group : The phosphonic acid group forms robust bonds with ITO, reducing interfacial resistance and enhancing charge transfer . This property is shared across the family but optimized in MeO-2PACz due to its balanced linker length and substituent effects.
Stability : Devices using this compound retain >90% initial PCE after 1,000 hours under illumination, outperforming PTAA (<70%) and matching Me-4PACz .
Tandem Applications : MeO-2PACz and Me-4PACz enable high-performing perovskite/silicon tandems, with Me-4PACz achieving 29.2% PCE due to its longer alkyl linker improving SAM uniformity .
Limitations and Trade-offs
- Solubility: Methoxy groups in this compound necessitate ethanol/IPA processing, whereas methyl-substituted analogs (e.g., Me-4PACz) offer better solubility in nonpolar solvents .
- Cost : SAMs are cost-effective vs. PTAA, but scalability challenges persist for butyl-linked derivatives (MeO-4PACz, Me-4PACz) .
Biological Activity
(2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl)phosphonic acid, commonly referred to as MeO-2PACz, is an organic compound notable for its unique structure comprising a carbazole core, dimethoxy substituents, and a phosphonic acid moiety. This compound has garnered attention in various scientific fields, particularly in materials science and solar energy applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C16H18NO5P
- CAS Number : 2377770-18-6
- Molecular Weight : 335.29 g/mol
MeO-2PACz is primarily studied for its role in enhancing the performance of solar cells, particularly perovskite solar cells. Its mechanism involves the formation of self-assembled monolayers (SAMs) that improve charge transport and reduce interfacial charge recombination. This property is critical for optimizing the efficiency of solar energy conversion systems.
Target of Action
The compound targets the photoactive layers in solar cells, facilitating better charge dynamics and reducing losses associated with short-circuit current density (J~SC~) .
Biological Activity
While the primary focus of MeO-2PACz has been on its applications in materials science, preliminary studies suggest potential biological activities:
- Antioxidant Properties : The presence of the carbazole core is linked to antioxidant activities, which may confer protective effects against oxidative stress in biological systems.
- Cellular Interactions : Research indicates that phosphonic acids can interact with biomolecules, potentially influencing cellular signaling pathways.
Study 1: Solar Cell Performance Enhancement
A study published in Solar RRL investigated the impact of MeO-2PACz on perovskite solar cells. The results demonstrated that incorporating this compound into the device architecture significantly improved charge extraction efficiency and overall cell performance. The authors noted that the SAM formed by MeO-2PACz minimized voltage losses and enhanced stability under operational conditions .
Study 2: Synthesis and Characterization
Research detailed in the Royal Society of Chemistry outlined the synthesis routes for MeO-2PACz and characterized its chemical behavior. The study highlighted various reactions it undergoes, including oxidation and reduction processes that could be leveraged for further functionalization in biological contexts .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| MeO-2PACz | C16H18NO5P | Antioxidant potential; SAM formation | Solar cells, advanced materials |
| 3,6-Dimethoxycarbazole | C13H13N1O2 | Moderate antioxidant activity | Organic electronics |
| Ethylphosphonic acid | C2H7O3P | Limited biological activity | Chemical synthesis |
Q & A
Q. Performance Metrics :
- HOMO Level : -5.30 eV, enabling efficient hole extraction from perovskite .
- Device Efficiency : >22% in inverted PSCs due to reduced recombination at the ITO/perovskite interface .
Advanced: How do structural modifications (e.g., methoxy groups) influence its electronic properties and device performance?
Answer:
The 3,6-dimethoxy substitution on the carbazole core:
Q. Methodological Validation :
- Electrochemical Analysis : Cyclic voltammetry to measure HOMO/LUMO levels .
- Density Functional Theory (DFT) : Simulate charge distribution and dipole effects at the SAM/perovskite interface .
Advanced: What strategies address interfacial non-uniformity or incomplete SAM coverage in devices?
Answer:
Challenges : Inhomogeneous SAM coverage on ITO can cause shunting or low VOC .
Solutions :
- Intermediate Layers : Deposit a NiO interlayer (ALD or sputtering) to improve SAM uniformity and surface adhesion .
- Mixed SAMs : Blend with Me-4PACz ([4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid) to optimize surface energy .
- Characterization Tools :
- Atomic Force Microscopy (AFM) : Map SAM topography.
- X-ray Photoelectron Spectroscopy (XPS) : Quantify phosphorus binding to confirm coverage .
Advanced: How does the phosphonic acid group contribute to substrate anchoring, and how is this interaction validated?
Answer:
The phosphonic acid group binds strongly to metal oxides (e.g., ITO) via P–O–M (M = In, Sn) bonds, ensuring stable SAM formation .
Q. Validation Techniques :
- XPS : Detect shifts in P 2p peaks (~133 eV) confirming covalent bonding .
- Contact Angle Measurements : Hydrophobic SAMs (contact angle >90°) indicate successful anchoring .
- Electrochemical Impedance Spectroscopy (EIS) : Reduced charge transfer resistance at the SAM/ITO interface .
Advanced: How do researchers resolve contradictions in reported device efficiencies or stability metrics?
Answer:
Example Contradiction : Some studies report >22% efficiency , while others note VOC losses due to SAM defects .
Resolution Strategies :
- Controlled Environment : Standardize SAM deposition (humidity <30%, inert atmosphere) to minimize variability .
- Accelerated Aging Tests : Expose devices to 1-sun illumination or 85°C/85% RH to compare degradation rates .
- Statistical Analysis : Report average PCE with standard deviation (e.g., 22.1% ± 0.5%, n=20 devices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
